2-DIMETHYLAMINOPHENOL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

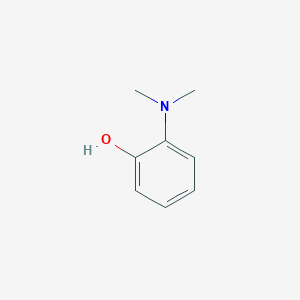

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9(2)7-5-3-4-6-8(7)10/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUABZJZJXPSZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6091558 | |

| Record name | 2-(Dimethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3743-22-4 | |

| Record name | 2-(Dimethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3743-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dimethylaminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIMETHYLAMINO)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6IC0S2JE7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-DIMETHYLAMINOPHENOL (CAS: 3743-22-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Dimethylaminophenol (CAS: 3743-22-4), an organic compound with significant applications in chemical synthesis and potential pharmacological relevance. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities, with a particular focus on its role as an inhibitor of Lactoylglutathione lyase. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

This compound, also known as o-(Dimethylamino)phenol, is an aromatic compound featuring a phenol (B47542) ring substituted with a dimethylamino group at the ortho position. It typically appears as a white to light yellow crystalline solid and is soluble in polar organic solvents.[1]

| Property | Value | Reference(s) |

| CAS Number | 3743-22-4 | [2] |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 45°C | |

| Boiling Point | 252.03°C (estimated) | |

| Density | 1.063 g/cm³ (estimated) | |

| pKa | 10.62 ± 0.10 (Predicted) | |

| Solubility | Soluble in water, alcohols, and ether. |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Peaks/Signals |

| ¹H NMR | Spectral data for the analogous phenol indicates aromatic protons typically resonate between 7-8 ppm, while the hydroxyl proton signal appears between 3-8 ppm.[4] The dimethylamino group's methyl protons would likely appear as a singlet in the upfield region. |

| ¹³C NMR | For phenol, the carbon attached to the hydroxyl group (C1) is significantly deshielded. Due to symmetry in the phenol ring, C2 and C6, as well as C3 and C5, are equivalent.[5] The presence of the dimethylamino group at the C2 position in this compound would alter this symmetry and the chemical shifts of the aromatic carbons. |

| FT-IR (KBr, cm⁻¹) | The infrared spectrum of a phenol typically shows a broad O-H stretching vibration from 3200-3600 cm⁻¹, aromatic C-H stretching from 3000-3100 cm⁻¹, C=C aromatic ring stretches around 1500-1600 cm⁻¹, and a C-O stretch around 1220 cm⁻¹.[5] |

| Mass Spectrometry (EI) | Phenols generally exhibit a strong molecular ion peak. Common fragmentation patterns for phenols include the loss of CO (M-28) and HCO (M-29).[4] The presence of the dimethylamino group would introduce additional characteristic fragmentation pathways. |

Synthesis of this compound

The primary method for the synthesis of this compound is the Mannich reaction, which involves the aminoalkylation of phenol.[1]

Experimental Protocol: Mannich Reaction

This protocol describes the synthesis of this compound from phenol, formaldehyde (B43269), and dimethylamine (B145610). The ortho-directing nature of the hydroxyl group on the phenol ring favors the formation of the 2-substituted product.

Materials:

-

Phenol

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine (40% aqueous solution)

-

Ethanol

-

Hydrochloric Acid

-

Sodium Hydroxide (B78521)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve phenol (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath and add dimethylamine (1.1 equivalents).

-

Slowly add formaldehyde (1.1 equivalents) to the cooled and stirred mixture.

-

Allow the reaction to stir at room temperature for 2 hours, then heat to reflux for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and acidify to pH 2-3 with hydrochloric acid.

-

Wash the aqueous layer with dichloromethane to remove unreacted phenol.

-

Basify the aqueous layer to pH 9-10 with sodium hydroxide to precipitate the product.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative analysis of this compound.

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the analysis of aminophenols, which can be optimized for this compound.

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. A common starting point is a 50:50 (v/v) ratio.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 275 nm for aminophenols).[4]

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard stock solution of this compound in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm filter.

-

Inject the standards and the sample onto the HPLC system.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajpaonline.com [ajpaonline.com]

- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-DIMETHYLAMINOPHENOL and Its Synonyms for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-DIMETHYLAMINOPHENOL, a versatile organic compound with applications in chemical synthesis and biochemical research. This document details its various synonyms, physicochemical properties, spectral data, and relevant experimental protocols. Furthermore, it visualizes a key synthetic pathway, offering a practical resource for laboratory and development work.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

| Synonym Type | Name | Reference |

| IUPAC Name | 2-(dimethylamino)phenol | [1] |

| CAS Registry Number | 3743-22-4 | [1] |

| Common Synonyms | o-Dimethylaminophenol | [1] |

| 2-Hydroxy-N,N-dimethylaniline | [2] | |

| N,N-Dimethyl-2-aminophenol | [2] | |

| Phenol (B47542), 2-(dimethylamino)- | [1][2] | |

| Other Identifiers | UNII-G6IC0S2JE7 | [1] |

| DTXSID6091558 | [1] | |

| Neostigmine Impurity 5 | [1] |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the following tables. This data is essential for its characterization, handling, and use in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | White to light yellow solid or crystalline substance | [2] |

| Solubility | Soluble in polar solvents like water and alcohols | [2] |

| Kovats Retention Index | Semi-standard non-polar: 1118 | [1] |

Spectral Data

| Spectroscopy Type | Data Highlights | Reference |

| ¹H NMR | Data for the related compound N,N-Dimethylaniline in CDCl₃ shows aromatic protons in the 6.7-7.2 ppm range and N-methyl protons around 2.9 ppm. Similar shifts would be expected for the 2-substituted phenol derivative. | [3] |

| ¹³C NMR | Spectral data for related aminophenols is available in various databases, though a specific peak list for this compound is not readily available in the initial search. | |

| Infrared (IR) | Expected characteristic peaks include a broad O-H stretch (around 3300-3400 cm⁻¹), C-N stretching, and aromatic C-H and C=C absorptions. | [4] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 137. Fragmentation patterns would likely involve loss of methyl groups and cleavage of the dimethylamino group. | [5] |

Biological Activity

2-(Dimethylamino)phenol has been identified as an inhibitor of Lactoylglutathione lyase (also known as Glyoxalase I), an enzyme critical for the detoxification of methylglyoxal (B44143), a toxic byproduct of glycolysis.[6][7] This inhibitory activity makes it a compound of interest in biochemical studies and for investigating cellular metabolic pathways. However, specific quantitative data such as IC₅₀ values are not widely reported in the initial literature search.

Experimental Protocols

Synthesis of 2-((Dimethylamino)methyl)phenol via Mannich Reaction

A common method for the synthesis of aminomethylated phenols is the Mannich reaction. This three-component condensation involves a phenol, formaldehyde, and a secondary amine.[8][9]

Materials:

-

Phenol

-

N,N,N',N'-tetramethylmethylenediamine (as a source of dimethylamine (B145610) and formaldehyde)

-

Copper (I) chloride (catalyst)

Procedure:

-

In a glass reactor equipped with a magnetic stirrer, combine phenol (10 mmol), N,N,N',N'-tetramethylmethylenediamine (10.5 mmol), and Copper (I) chloride (0.3 mmol).[10]

-

Stir the reaction mixture at 50°C for 4 hours.[10]

-

Upon completion of the reaction, the product, 2-((dimethylamino)methyl)phenol, can be isolated from the reaction mass. The reported yield for this specific protocol is 98%.[10]

Note: This protocol is for a closely related isomer, 2-((Dimethylamino)methyl)phenol. The synthesis of 2-(Dimethylamino)phenol would involve starting with 2-aminophenol (B121084) and performing a methylation of the amino group.

HPLC Analysis of Aminomethylated Phenols

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound and its isomers.

Method:

-

Column: Newcrom R1, a reverse-phase column.[11]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[11]

-

Detection: UV detection is a common method for analyzing phenols.

This method is scalable and can be adapted for preparative separation to isolate impurities.[11]

Visualized Workflow: Mannich Reaction for Aminomethylated Phenol Synthesis

The following diagram illustrates the general workflow for the synthesis of an aminomethylated phenol via the Mannich reaction, from the initial reaction setup to the final purification of the product.

Caption: General workflow for the synthesis of aminomethylated phenols.

References

- 1. 2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3743-22-4: 2-(Dimethylamino)phenol | CymitQuimica [cymitquimica.com]

- 3. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]

- 4. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(dimethylamino)phenol (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 6. Lactoylglutathione lyase, a critical enzyme in methylglyoxal detoxification, contributes to survival of Salmonella in the nutrient rich environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of the Detoxifying Enzyme Lactoylglutathione Lyase in Streptococcus mutans Aciduricity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 10. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]

- 11. Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to o-(Dimethylamino)phenol: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-(Dimethylamino)phenol, systematically known as 2-(Dimethylamino)phenol, is an organic compound featuring a phenol (B47542) ring substituted with a dimethylamino group at the ortho position. This arrangement of a hydroxyl group and a tertiary amine on an aromatic scaffold imparts a unique combination of physical and chemical properties, making it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides an in-depth overview of the core physical and chemical characteristics of o-(Dimethylamino)phenol, detailed experimental protocols, and a logical workflow for its synthesis.

Physical and Chemical Data

The physical and chemical properties of o-(Dimethylamino)phenol are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of o-(Dimethylamino)phenol

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | White to light yellow solid or crystalline substance | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in polar solvents like water and alcohols | [2] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |

Table 2: Spectroscopic Data of o-(Dimethylamino)phenol

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to aromatic protons, the dimethylamino group protons, and the hydroxyl proton. | [3] |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbons of the dimethylamino group, and the carbon bearing the hydroxyl group. | [3] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-N stretching (amino group), and aromatic C-H and C=C stretching. | [4] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; fragmentation pattern provides structural information. | [4] |

Chemical Reactivity and Stability

o-(Dimethylamino)phenol exhibits reactivity characteristic of both phenols and tertiary amines. The phenolic hydroxyl group is weakly acidic and can undergo reactions such as etherification and esterification. The aromatic ring is activated by both the hydroxyl and the dimethylamino groups, making it susceptible to electrophilic substitution reactions. The dimethylamino group imparts basic properties to the molecule.[2]

The stability of o-(Dimethylamino)phenol can be influenced by factors such as light, air (oxygen), and heat, which can lead to oxidation and degradation. Storage in a cool, dark place under an inert atmosphere is recommended to maintain its integrity.

Experimental Protocols

A common method for the synthesis of o-(Dimethylamino)phenol and its derivatives is the Mannich reaction. This reaction involves the aminoalkylation of a phenol using formaldehyde (B43269) and a secondary amine, in this case, dimethylamine.[5]

Synthesis of o-(Dimethylamino)phenol via Mannich Reaction

Materials:

-

Phenol

-

Dimethylamine (aqueous solution)

-

Formaldehyde (or paraformaldehyde)

-

Solvent (e.g., ethanol)

-

Hydrochloric acid (for pH adjustment and product isolation if necessary)

-

Sodium hydroxide (B78521) (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.

-

Addition of Reagents: To the stirred solution, add an aqueous solution of dimethylamine. Subsequently, slowly add formaldehyde solution dropwise. The reaction is typically carried out at room temperature or with gentle heating.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is cooled to room temperature. The pH can be adjusted to isolate the product. For purification, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by various methods, including:

-

Acid-Base Extraction: The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the product, which is then extracted with an organic solvent.

-

Column Chromatography: The crude product can be purified using silica (B1680970) gel column chromatography with an appropriate eluent system.

-

Distillation: If the product is a liquid, it can be purified by vacuum distillation.[7]

-

Recrystallization: If the product is a solid, it can be purified by recrystallization from a suitable solvent.

-

Safety Precautions: Phenol is corrosive and toxic. Formaldehyde is a suspected carcinogen. Dimethylamine is flammable and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Mandatory Visualization

Synthesis Workflow of o-(Dimethylamino)phenol via Mannich Reaction

Caption: A logical workflow for the synthesis of o-(Dimethylamino)phenol.

References

- 1. 2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3743-22-4: 2-(Dimethylamino)phenol | CymitQuimica [cymitquimica.com]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Synthesis and Discovery of 2-Hydroxy-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 2-Hydroxy-N,N-dimethylaniline, a valuable intermediate in the synthesis of various dyes and heterocyclic compounds. This document details the most plausible synthetic pathways, including experimental protocols and quantitative data. Particular emphasis is placed on a two-step synthetic route commencing from 2-methoxyaniline. The guide also briefly touches upon the historical context of related N,N-dimethylated aniline (B41778) compounds, in the absence of specific discovery information for the target molecule.

Introduction

2-Hydroxy-N,N-dimethylaniline, also known as 2-(dimethylamino)phenol, is an aromatic organic compound featuring both a hydroxyl and a dimethylamino substituent in the ortho position. This unique arrangement of functional groups makes it a versatile precursor in organic synthesis, particularly in the preparation of specialized dyes and complex heterocyclic scaffolds relevant to pharmaceutical and materials science research. This guide aims to provide a detailed technical overview of its synthesis for researchers and professionals in the field.

Discovery and Historical Context

While the specific discovery of 2-Hydroxy-N,N-dimethylaniline is not well-documented in readily available historical literature, the development of N,N-dimethylated anilines dates back to the mid-19th century. The first reported synthesis of the parent compound, N,N-dimethylaniline, was by the German chemist August Wilhelm von Hofmann in 1850.[1] He prepared it by heating aniline with iodomethane.[1] Industrial production methods later evolved to use the more economical methylation of aniline with methanol (B129727) in the presence of an acid catalyst.[1][2] The synthesis of various substituted N,N-dimethylanilines, including hydroxylated derivatives, likely emerged from the extensive research into aniline dyes and pharmaceutical compounds that followed these initial discoveries.

Synthetic Pathways

The synthesis of 2-Hydroxy-N,N-dimethylaniline can be approached through several routes. The most chemically sound and commonly referenced strategy involves a two-step process to avoid the challenge of selective N-alkylation over O-alkylation of 2-aminophenol (B121084). This primary pathway consists of the N,N-dimethylation of 2-methoxyaniline (o-anisidine) followed by the O-demethylation of the resulting 2-methoxy-N,N-dimethylaniline.

A direct N,N-dimethylation of 2-aminophenol is theoretically possible but presents significant challenges in achieving high selectivity for the amino group without concurrent methylation of the more acidic phenolic hydroxyl group, especially under basic conditions. Protecting the hydroxyl group before N-alkylation and subsequent deprotection would add steps and complexity to the synthesis.[3][4]

Primary Synthetic Route: A Two-Step Approach

This robust method begins with the readily available starting material, 2-methoxyaniline.

Logical Workflow for the Primary Synthetic Route

Caption: Primary two-step synthesis of 2-Hydroxy-N,N-dimethylaniline.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the primary synthetic route.

Step 1: Synthesis of 2-Methoxy-N,N-dimethylaniline via Reductive Amination

Reductive amination is a highly efficient method for the N-methylation of anilines. This procedure is adapted from a similar synthesis of 4-(dimethylamino)phenol.[5]

Experimental Workflow for N,N-Dimethylation

Caption: Experimental workflow for the N,N-dimethylation step.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxyaniline in a mixture of methanol and aqueous formaldehyde (37 wt. %).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, stir the reaction mixture for an additional hour at 0°C, then allow it to warm to room temperature and stir for another 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Methoxyaniline | - |

| Reagents | Methanol, Formaldehyde (37 wt. % in H₂O), Sodium Borohydride | [5] |

| Solvent | Methanol | [5] |

| Temperature | 0°C to Room Temperature | [5] |

| Reaction Time | 3-4 hours | [5] |

| Typical Yield | >90% (based on similar reactions) | [6] |

Step 2: O-Demethylation of 2-Methoxy-N,N-dimethylaniline

The cleavage of the methyl ether to unveil the phenolic hydroxyl group is effectively achieved using boron tribromide (BBr₃), a powerful Lewis acid for this transformation.[7][8][9]

Protocol:

-

Reaction Setup: Dissolve 2-methoxy-N,N-dimethylaniline in anhydrous dichloromethane (B109758) (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition of BBr₃: Add a solution of boron tribromide in DCM dropwise to the cooled reaction mixture.

-

Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. After gas evolution ceases, add water and extract the product with DCM.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude 2-Hydroxy-N,N-dimethylaniline can be purified by column chromatography or recrystallization.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Methoxy-N,N-dimethylaniline | - |

| Reagent | Boron Tribromide (BBr₃) | [7][10] |

| Solvent | Anhydrous Dichloromethane (DCM) | [10] |

| Temperature | -78°C to Room Temperature | [7] |

| Reaction Time | 6-12 hours | [10] |

| Typical Yield | 85-95% | [7] |

An alternative to boron tribromide is refluxing with concentrated hydrobromic acid (HBr), which is a more classical but often harsher method for O-demethylation.[7]

Conclusion

The synthesis of 2-Hydroxy-N,N-dimethylaniline is most reliably achieved through a two-step sequence involving the N,N-dimethylation of 2-methoxyaniline followed by O-demethylation. This approach circumvents the selectivity issues inherent in the direct methylation of 2-aminophenol. The experimental protocols provided herein, adapted from established methodologies for similar transformations, offer a robust framework for the laboratory-scale preparation of this valuable synthetic intermediate. While the specific historical discovery of this compound remains elusive, its synthesis is grounded in the well-established chemistry of anilines and phenols developed since the 19th century. This guide provides the necessary technical details for researchers to synthesize and utilize 2-Hydroxy-N,N-dimethylaniline in their ongoing research and development endeavors.

References

- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thno.org [thno.org]

- 6. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]

- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data of 2-Dimethylaminophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-dimethylaminophenol (CAS No. 3743-22-4), a key chemical intermediate in various synthetic processes. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields, offering detailed data and experimental context.

Compound Information

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 3743-22-4 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Synonyms | o-(Dimethylamino)phenol, 2-Hydroxy-N,N-dimethylaniline |

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Mass Spectrometry (MS)

| Fragment (m/z) | Relative Intensity |

| 137 | High (Molecular Ion) |

| 136 | High |

| 122 | Medium |

Data sourced from public databases. The fragmentation pattern is consistent with the structure of this compound, showing a prominent molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly accessible, detailed ¹H and ¹³C NMR spectra for this compound are limited, the expected chemical shifts can be predicted based on the analysis of similar substituted phenol (B47542) and aniline (B41778) compounds. Commercial suppliers of this compound typically provide detailed NMR data in their Certificate of Analysis.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.3 | Multiplet |

| Phenolic-OH | Variable (typically 4-7) | Broad Singlet |

| N(CH₃)₂ | ~2.7 | Singlet |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Expected Chemical Shift (ppm) |

| C-O | 145 - 155 |

| C-N | 135 - 145 |

| Aromatic C-H | 115 - 130 |

| N(CH₃)₂ | ~45 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3300 - 3600 | Broad, Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch | 1180 - 1260 | Strong |

| Out-of-plane C-H Bend | 700 - 900 | Strong |

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data for substituted phenols like this compound are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer acquisition time are typically necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Place the resulting powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is a common technique.

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is typically used.

-

Gas Chromatography (for GC-MS):

-

Column: Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

Carrier Gas: Helium is commonly used.

-

Temperature Program: Start at a low oven temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities.

-

-

Mass Spectrometry:

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be used to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the Thermochemical Properties of 2-Dimethylaminophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key thermochemical properties of 2-dimethylaminophenol, a compound of interest in various research and development sectors. Due to a lack of publicly available experimental data for this specific molecule, this document focuses on the established methodologies for determining these crucial parameters. It outlines detailed experimental protocols for combustion calorimetry and differential scanning calorimetry, the primary techniques for measuring the enthalpy of formation and heat capacity, respectively. Furthermore, this guide discusses theoretical approaches for estimating thermochemical data and presents illustrative data in a structured format. Diagrams are provided to visualize experimental workflows and a potential metabolic pathway.

Introduction

This compound (C₈H₁₁NO) is an aromatic compound containing both a phenol (B47542) and a tertiary amine functional group. Its chemical structure suggests potential applications in areas such as chemical synthesis, materials science, and pharmacology. A thorough understanding of its thermochemical properties, including enthalpy of formation, heat capacity, and entropy, is fundamental for process development, safety assessments, and computational modeling of its behavior. This guide serves as a resource for researchers seeking to measure or estimate these properties.

Thermochemical Data

Table 1: Enthalpy of Formation of this compound

| Property | Symbol | State | Value (kJ/mol) | Method |

| Standard Enthalpy of Formation | ΔHf° | Gas | Value not available | Combustion Calorimetry |

| Standard Enthalpy of Formation | ΔHf° | Solid | Value not available | Combustion Calorimetry |

Table 2: Heat Capacity and Entropy of this compound

| Temperature (K) | Molar Heat Capacity (Cp,m) (J/mol·K) | Standard Molar Entropy (Sm°) (J/mol·K) | Method |

| 298.15 | Value not available | Value not available | Differential Scanning Calorimetry |

| 323.15 | Value not available | Value not available | Differential Scanning Calorimetry |

| 348.15 | Value not available | Value not available | Differential Scanning Calorimetry |

Experimental Protocols

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) of an organic compound like this compound can be determined from its enthalpy of combustion (ΔHc°), measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Oxygen bomb calorimeter

-

High-pressure oxygen source

-

Crucible (platinum or fused silica)

-

Fuse wire (e.g., platinum or nickel-chromium)

-

Benzoic acid (for calibration)

-

High-precision thermometer

-

Balance (accurate to ±0.0001 g)

Procedure:

-

Calibration:

-

A pellet of benzoic acid (a standard with a precisely known enthalpy of combustion) of known mass is placed in the crucible.

-

The fuse wire is attached to the electrodes, touching the pellet.

-

The bomb is assembled, sealed, and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is calculated from the temperature rise and the known enthalpy of combustion of benzoic acid.

-

-

Sample Measurement:

-

A known mass of this compound is placed in the crucible.

-

The procedure is repeated as for the calibration with benzoic acid.

-

The heat released by the combustion of the sample is calculated using the previously determined heat capacity of the calorimeter and the measured temperature rise.

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen in the bomb.

-

-

Calculation of Enthalpy of Formation:

-

The standard enthalpy of combustion (ΔHc°) is calculated from the heat released and the molar mass of this compound.

-

The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law: ΔHf°(C₈H₁₁NO) = 8 * ΔHf°(CO₂) + 5.5 * ΔHf°(H₂O) - 0.5 * ΔHf°(N₂) - ΔHc°(C₈H₁₁NO) (assuming complete combustion to CO₂, H₂O, and N₂)

-

Combustion Calorimetry Workflow

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The molar heat capacity (Cp,m) of this compound can be measured as a function of temperature using a differential scanning calorimeter.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The heat capacity of the sample is determined by comparing its heat flow signal to that of a standard material with a known heat capacity (e.g., sapphire).

Apparatus:

-

Differential scanning calorimeter (DSC)

-

Hermetically sealed sample pans (e.g., aluminum)

-

Sapphire standard

-

Balance (accurate to ±0.01 mg)

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Baseline Measurement:

-

An empty sample pan and an empty reference pan are placed in the DSC.

-

The desired temperature program is run (e.g., heating at a constant rate of 10 K/min) to obtain the baseline heat flow.

-

-

Standard Measurement:

-

A sapphire standard of known mass is placed in the sample pan.

-

The same temperature program is run to measure the heat flow for the standard.

-

-

Sample Measurement:

-

A known mass of this compound is placed in the sample pan and hermetically sealed.

-

The same temperature program is run to measure the heat flow for the sample.

-

-

Calculation of Heat Capacity:

-

The heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation: Cp,sample = ( (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) ) * (massstandard / masssample) * Cp,standard

-

The molar heat capacity (Cp,m) is then calculated by multiplying the specific heat capacity by the molar mass of this compound.

-

DSC Heat Capacity Measurement Workflow

Theoretical Estimation of Thermochemical Properties

In the absence of experimental data, computational methods can provide valuable estimates of thermochemical properties.

-

Group Additivity Methods: These methods estimate the thermochemical properties of a molecule by summing the contributions of its constituent functional groups. While relatively simple, their accuracy depends on the availability of reliable group values.

-

Quantum Chemical Calculations: Ab initio and density functional theory (DFT) methods can be used to calculate the electronic energy of a molecule. From this, the enthalpy of formation and other thermochemical properties can be derived. These methods can be highly accurate but are computationally intensive.

Potential Metabolic Pathway

While the specific metabolic fate of this compound is not well-documented, a plausible pathway for substituted phenols involves phase I and phase II metabolism. Phase I reactions, often mediated by cytochrome P450 enzymes, can introduce or expose functional groups. Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.

Plausible Metabolic Pathway

Conclusion

This technical guide has outlined the methodologies for determining the key thermochemical properties of this compound. While experimental data for this specific compound is currently lacking, the protocols for combustion calorimetry and differential scanning calorimetry provided herein offer a clear path for its empirical determination. Additionally, theoretical methods serve as a valuable tool for estimation. A comprehensive understanding of these properties is essential for the safe and efficient application of this compound in scientific and industrial settings.

Biological activity of substituted aminophenols

An In-Depth Technical Guide on the Biological Activity of Substituted Aminophenols

For Researchers, Scientists, and Drug Development Professionals

Substituted aminophenols are a class of aromatic compounds characterized by a benzene (B151609) ring functionalized with both hydroxyl (-OH) and amino (-NH2) groups, along with other substituents. These versatile chemical scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The electronic interplay between the electron-donating hydroxyl and amino groups, modified by the nature and position of other substituents, gives rise to a diverse array of biological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This guide provides a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Antioxidant Activity

The antioxidant capacity of substituted aminophenols is a cornerstone of their biological profile, primarily stemming from the ability of the hydroxyl and amino groups to donate a hydrogen atom or an electron to neutralize damaging free radicals.[1] This process terminates oxidative chain reactions implicated in numerous pathological conditions.

Structure-Activity Relationship (SAR)

The radical-scavenging efficiency of aminophenols is heavily influenced by the relative positions of the functional groups. It is well-established that 2-aminophenol (B121084) (ortho) and 4-aminophenol (B1666318) (para) isomers exhibit potent antioxidant activity, while the 3-aminophenol (B1664112) (meta) isomer is significantly less active.[1] This difference is attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radicals after hydrogen donation.[1] Furthermore, the nature and position of other substituents on the aromatic ring can modulate this activity. For example, N-alkylation can influence potency, and additional hydroxyl groups, as seen in some chalcone (B49325) derivatives, can enhance scavenging ability.[2][3]

Quantitative Antioxidant Data

The antioxidant potential of various substituted aminophenols has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 (half-maximal inhibitory concentration) or SC50 (half-maximal scavenging concentration) value indicates higher antioxidant activity.

| Compound/Derivative | Assay | Activity (IC50/SC50/EC50) | Reference |

| p-Aminophenol (p-AP) | DPPH | ~6 times more active than Acetaminophen (B1664979) | [1] |

| 2-Aminophenol | DPPH | Potent activity noted | [1] |

| 4-Aminophenol | DPPH | Potent activity noted | [1] |

| 3-Aminophenol | DPPH | Little reactivity | [1] |

| Derivative 6a | DPPH | SC50: 18.95 µg/mL | [4] |

| Derivative 6b | DPPH | SC50: 20.33 µg/mL | [4] |

| Derivative 6c | DPPH | SC50: 22.81 µg/mL | [4] |

| Derivative 6e | DPPH | SC50: 25.47 µg/mL | [4] |

| Derivative 6f | DPPH | SC50: 34.26 µg/mL | [4] |

| Derivative 6h | DPPH | SC50: 28.79 µg/mL | [4] |

| Derivative 6i | DPPH | SC50: 26.11 µg/mL | [4] |

| Derivative 12b | DPPH | SC50: 21.52 µg/mL | [4] |

| Ascorbic Acid (Standard) | DPPH | SC50: 12.60 µg/mL | [4] |

| Derivative 6d | ABTS | EC50: 4.00 µg/mL | [4] |

| Derivative 6g | ABTS | EC50: 11.25 µg/mL | [4] |

| Derivative 12a | ABTS | EC50: 7.50 µg/mL | [4] |

| Quercetin (Standard) | ABTS | EC50: 9.8 µg/mL | [4] |

Visualization: Antioxidant Mechanism

The fundamental mechanism of antioxidant action involves the quenching of a stable radical by the aminophenol molecule.

Caption: Hydrogen atom donation from an aminophenol to neutralize a DPPH free radical.

Anti-inflammatory Activity

Several substituted aminophenols exhibit significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively.[5][6]

Quantitative Anti-inflammatory Data

The anti-inflammatory effects are often evaluated in vivo using models like the carrageenan-induced rat paw edema test.

| Compound/Derivative | Assay | Activity | Reference |

| P-1, P-2, P-4 (PAP Derivatives) | Carrageenan-induced paw edema | Prevented edema for 60-240 min | [7] |

| P-2 (PAP Derivative) | Acetic acid-induced writhing | 82.11% inhibition | [7] |

| Paracetamol Analogues | Zymosan-induced arthritis | Suppressed nociceptive response by 21-48% | [8] |

| Amfenac Derivatives | Carrageenan-induced paw edema | Several derivatives more potent than indomethacin | [9] |

Visualization: COX Inhibition Pathway

A simplified pathway showing the role of aminophenols in inhibiting the conversion of arachidonic acid to prostaglandins.

Caption: Inhibition of COX enzymes by substituted aminophenols to block prostaglandin (B15479496) synthesis.

Anticancer Activity

Novel aminophenol analogues have demonstrated potent cytotoxic activities against a range of cancer cell lines.[10] The anticancer effects are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of critical signaling pathways.[10][11]

Mechanisms and Signaling Pathways

Structure-activity relationship studies have shown that the length of alkyl or acyl side chains attached to the aminophenol core is crucial for anticancer potency.[10][11] For instance, p-dodecylaminophenol has shown greater potency than the well-known agent fenretinide.[10] The anticancer activity correlates with the compound's ability to be incorporated into cancer cells and induce apoptosis.[10] Some derivatives have been shown to target the p38 MAP kinase pathway, leading to apoptosis in triple-negative breast cancer cells.[12]

Quantitative Cytotoxicity Data

The cytotoxic potential is typically expressed as IC50 values, representing the concentration required to inhibit the growth of 50% of cancer cells.

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

| p-Dodecylaminophenol (1) | MCF-7 (Breast) | Potent, > Fenretinide | [10] |

| p-Decylaminophenol (2) | MCF-7 (Breast) | Potent | [10] |

| p-Dodecylaminophenol (1) | HL60 (Leukemia) | Potent | [10] |

| p-Decylaminophenol (2) | HL60 (Leukemia) | Potent | [10] |

| Derivative 7i | MDA-MB-468 (TNBC) | 16.89 µM | [12] |

| Derivative 7i | MDA-MB-231 (TNBC) | 19.43 µM | [12] |

| Derivative 6b | KB (Oral) | 32.00 µg/mL | [4] |

| Derivative 6c | KB (Oral) | 74.94 µg/mL | [4] |

| Derivative 6f | KB (Oral) | 55.38 µg/mL | [4] |

| Derivative 6i | KB (Oral) | 48.61 µg/mL | [4] |

| Derivative 12b | KB (Oral) | 69.25 µg/mL | [4] |

| Derivative 6i | HepG2 (Liver) | 29.46 µg/mL | [4] |

| Derivative 6i | A549 (Lung) | 71.29 µg/mL | [4] |

| Derivative 6i | MCF7 (Breast) | 80.02 µg/mL | [4] |

| Phx-3 | COLO201 (Colon) | 6-12 µM | [13] |

| Phx-3 | A549 (Lung) | 5.48 µg/mL | [13] |

Visualization: Apoptosis Induction Pathway

A simplified diagram illustrating how aminophenols can trigger apoptosis in cancer cells via the MAP kinase pathway.

Caption: Aminophenol derivatives can induce apoptosis by targeting the p38 MAPK pathway.[12]

Other Biological Activities

Substituted aminophenols have also been investigated for other therapeutic applications.

-

Enzyme Inhibition: Certain p-aminophenols are potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, suggesting their potential use as skin-lightening agents. For example, p-decylaminophenol was found to be a more potent tyrosinase inhibitor than kojic acid.[14]

-

Antimicrobial Activity: Various Schiff base derivatives of aminophenols have demonstrated moderate to strong activity against both Gram-positive and Gram-negative bacteria.[15][16]

-

Neurotoxicity/Neuroprotection: The biological effects on the nervous system are complex. While the acetaminophen metabolite p-aminophenol has shown toxicity to developing cortical neurons in vitro[17], other ortho-aminophenol derivatives have recently been discovered to exhibit potent anti-ferroptotic activities, protecting against lipid peroxidation and showing efficacy in models of ischemia-reperfusion injury.[18]

Experimental Protocols

The following sections provide detailed methodologies for key assays used to evaluate the biological activities of substituted aminophenols.

Antioxidant Assay: DPPH Radical Scavenging

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[19]

-

Principle: The deep purple DPPH radical is reduced by an antioxidant to a pale yellow hydrazine, causing a decrease in absorbance at ~517 nm.[19] This change is proportional to the compound's radical-scavenging activity.[19]

-

Materials and Reagents:

-

Procedure:

-

Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol.[19] Prepare a stock solution of the test compound (e.g., 1 mg/mL) and perform serial dilutions to obtain a range of concentrations.[19]

-

Reaction Setup: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the various concentrations of the test compound or positive control.[19]

-

Control: Prepare a control well containing 100 µL of DPPH solution and 100 µL of methanol.[19]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][20]

-

Measurement: Measure the absorbance of each well at 517 nm.[20]

-

-

Data Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[19] The IC50 value is determined by plotting the percentage of scavenging against the compound concentration.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials and Reagents:

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]

-

Compound Treatment: Expose cells to various concentrations of the aminophenol derivative for a specified period (e.g., 24, 48, or 72 hours).[11][21]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[21]

-

Measurement: Measure the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Calculation: Cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay: Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[22]

-

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product.[22] The amount of formazan is proportional to the number of lysed cells.[22]

-

Materials and Reagents:

-

Cell lines and culture medium

-

Test aminophenol compounds

-

Commercial LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (for positive control)

-

-

Procedure:

-

Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with various concentrations of the test compound. Include untreated (negative control) and lysis buffer-treated (positive control) wells.[22]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell-free supernatant to a new plate.[22]

-

LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[22]

-

Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[22]

-

Measurement: Add the stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm).[22]

-

-

Data Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the negative and positive controls.[22]

Visualization: General Cytotoxicity Testing Workflow

Caption: A generalized workflow for in vitro cytotoxicity testing of aminophenol compounds.[22]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of phenyl-substituted amides with antioxidant and anti-inflammatory activity as novel lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory mechanism of alminoprofen: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues. | Semantic Scholar [semanticscholar.org]

- 10. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effect of p-aminophenols on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of the analgesic acetaminophen (Paracetamol) and its para-aminophenol metabolite on viability of mouse-cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Early Research on the Catalytic Activity of Aminophenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the catalytic activity related to aminophenols, focusing on the seminal works that established the synthesis pathways which are precursors to modern catalytic methods. The core of early research primarily centers on the synthesis of aminophenols, rather than the use of aminophenols as catalysts. Two pivotal areas of discovery form the basis of this early work: the chemical rearrangement to produce p-aminophenol and the advent of catalytic hydrogenation for the reduction of nitroaromatics.

The Bamberger Rearrangement: An Acid-Catalyzed Pathway to p-Aminophenol

In 1894, Eugen Bamberger reported a significant chemical transformation that became a cornerstone in the synthesis of p-aminophenols. This reaction, now known as the Bamberger rearrangement, involves the treatment of N-phenylhydroxylamines with strong aqueous acid to yield 4-aminophenols.[1][2] While not a catalytic process in the modern sense of involving a substance that is regenerated, it represents a key early investigation into the reactivity and transformation of precursors to aminophenols, driven by a chemical agent (acid) that facilitates the reaction.

Experimental Protocol: Bamberger's Synthesis of p-Aminophenol

The original experiments conducted by Bamberger, as detailed in his 1894 publications in Berichte der deutschen chemischen Gesellschaft, provide a window into the laboratory practices of the late 19th century.[3] The following protocol is a reconstruction based on his work and subsequent analyses.

Objective: To synthesize p-aminophenol from N-phenylhydroxylamine via acid-catalyzed rearrangement.

Materials:

-

N-phenylhydroxylamine

-

Dilute Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Sodium Carbonate (Na₂CO₃) or other suitable base for neutralization

-

Ether for extraction

Procedure:

-

A solution of N-phenylhydroxylamine is prepared in water.

-

The solution is acidified by the addition of a dilute strong acid, such as sulfuric acid.

-

The acidic solution is then gently warmed. The progress of the rearrangement can be monitored by observing changes in the solution's properties.

-

After the reaction is deemed complete, the solution is cooled.

-

The acidic solution is carefully neutralized with a base, such as sodium carbonate, until it is no longer acidic.

-

The p-aminophenol product is then extracted from the aqueous solution using a suitable organic solvent, like ether.

-

The organic extract is collected, and the solvent is evaporated to yield the crude p-aminophenol product.

-

Further purification can be achieved through recrystallization.

Signaling Pathway: The Bamberger Rearrangement Mechanism

The mechanism of the Bamberger rearrangement involves the protonation of N-phenylhydroxylamine, followed by the loss of water to form a nitrenium ion intermediate. This intermediate is then attacked by water at the para position, and subsequent deprotonation leads to the formation of p-aminophenol.

Caption: The reaction mechanism of the Bamberger Rearrangement.

Catalytic Hydrogenation of Nitroaromatics: The Dawn of Modern Catalysis

The turn of the 20th century witnessed groundbreaking work by French chemist Paul Sabatier, who, along with Jean-Baptiste Senderens, pioneered the use of finely divided metals for catalytic hydrogenation. This work, which earned Sabatier the Nobel Prize in Chemistry in 1912, laid the foundation for many modern industrial catalytic processes, including the synthesis of anilines and aminophenols from their corresponding nitro compounds.

Experimental Workflow: Sabatier's Catalytic Hydrogenation

Sabatier's early experiments involved passing the vapor of an organic compound mixed with hydrogen over a heated metal catalyst. For the reduction of nitrobenzene (B124822) to aniline, a process analogous to the synthesis of aminophenol from nitrophenol, the following general workflow was employed.

Caption: A generalized workflow for Sabatier's early catalytic hydrogenation experiments.

Quantitative Data from Early Catalytic Hydrogenation Studies

While precise, modern analytical data is not a feature of the publications from this era, Sabatier's work demonstrated high efficiency in the conversion of nitroaromatics. The yields of the corresponding amino compounds were often reported as being very good, paving the way for the industrial application of this technology. The following table summarizes the qualitative and semi-quantitative findings from early research on the catalytic hydrogenation of nitrobenzene, a proxy for nitrophenol reduction.

| Catalyst | Substrate | Product | Reported Yield/Conversion | Temperature Range (°C) | Reference |

| Finely Divided Nickel | Nitrobenzene | Aniline | High/Near Quantitative | 180-200 | Sabatier & Senderens (early 1900s) |

| Reduced Copper | Nitrobenzene | Aniline | Good | 200-300 | Sabatier & Senderens (early 1900s) |

| Platinum/Palladium | Nitrobenzene | Aniline | High | Lower temperatures than Ni | (Later developments based on Sabatier's work) |

Early Research on Aminophenols as Catalysts

A thorough review of early chemical literature does not indicate a significant focus on the use of aminophenols themselves as catalysts for other chemical reactions. The primary interest during this foundational period was in the synthesis of these valuable compounds, which served as precursors for dyes and pharmaceuticals. The catalytic properties of aminophenol derivatives are a subject of more contemporary research.

Conclusion

The early research landscape concerning the catalytic activity of aminophenols was primarily focused on their synthesis. The acid-catalyzed Bamberger rearrangement provided a fundamental chemical route to p-aminophenol, while the pioneering work of Paul Sabatier on catalytic hydrogenation using finely divided metals opened the door to the efficient, large-scale production of aminophenols from nitro precursors. These foundational studies, while lacking the quantitative rigor of modern analytical chemistry, established the essential principles that underpin many of the catalytic processes used in chemical and pharmaceutical manufacturing today.

References

Methodological & Application

Application Notes and Protocols for 2-Dimethylaminophenol as a pH Indicator in Titrations

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing 2-dimethylaminophenol as a pH indicator for acid-base titrations. While experimental data on its specific color change and pH transition range is not extensively documented in readily available literature, its chemical properties, including a predicted pKa of approximately 10.62, suggest its potential utility in specific titration applications, particularly for the analysis of weak acids with strong bases. This document outlines the underlying principles, preparation of the indicator solution, and a general protocol for its use, alongside a discussion of its potential applications and limitations.

Introduction

Acid-base titrations are a fundamental analytical technique for determining the concentration of an acidic or basic substance. The endpoint of a titration is typically visualized using a pH indicator, a substance that undergoes a distinct color change over a specific pH range. The choice of indicator is crucial for accurate endpoint determination and depends on the pH at the equivalence point of the titration.

This compound (C₈H₁₁NO) is an aromatic organic compound containing both a phenolic hydroxyl group and a dimethylamino group. The presence of the phenolic proton allows it to act as a weak acid, and its dissociation is associated with a change in its electronic structure, which can result in a visible color change. With a predicted pKa value of 10.62, this compound is theoretically suitable for titrations where the equivalence point lies in the alkaline pH range.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | 10.62 |

| Solubility | Soluble in ethanol (B145695) and other organic solvents. |

Principle of Operation as a pH Indicator

The function of this compound as a pH indicator is based on the equilibrium between its protonated (acidic) and deprotonated (basic) forms. The equilibrium can be represented as follows:

According to Le Châtelier's principle, in an acidic solution (high H⁺ concentration), the equilibrium shifts to the left, and the indicator exists predominantly in its protonated form (H-In), exhibiting "Color A". In a basic solution (low H⁺ concentration), the equilibrium shifts to the right, and the indicator is primarily in its deprotonated form (In⁻), displaying "Color B". The color change becomes visually apparent over a pH range centered around the pKa of the indicator.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

Materials:

-

This compound powder

-

Ethanol (95% or absolute)

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of ethanol to the flask.

-

Swirl the flask gently to dissolve the powder completely.

-

Once dissolved, add ethanol to the flask up to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the indicator solution in a tightly sealed, labeled amber glass bottle, away from direct sunlight.

General Protocol for Acid-Base Titration using this compound Indicator

This protocol describes a general procedure for the titration of a weak acid with a strong base, where this compound is expected to be a suitable indicator.

Materials:

-

Analyte: Solution of a weak acid (e.g., acetic acid) of unknown concentration.

-

Titrant: Standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide).

-

This compound indicator solution (0.1% w/v in ethanol).

-

Burette (50 mL)

-

Pipette (25 mL)

-

Erlenmeyer flask (250 mL)

-

Magnetic stirrer and stir bar

-

White tile or paper

Procedure:

-

Rinse the burette with the standardized strong base solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Pipette 25.0 mL of the weak acid solution into a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of the this compound indicator solution to the flask.

-

Place the Erlenmeyer flask on a magnetic stirrer with a white background to easily observe the color change.

-

Begin the titration by adding the strong base from the burette to the weak acid solution while continuously stirring.

-

As the endpoint is approached, the titrant should be added dropwise.

-

The endpoint is reached when the solution exhibits a persistent color change. Record the final burette reading.

-

Repeat the titration at least two more times to ensure concordant results.

-

Calculate the concentration of the weak acid using the average volume of the titrant used.

Visualization of Titration Workflow

The logical workflow for performing a titration using this compound as an indicator is depicted in the following diagram.

Caption: Workflow for Acid-Base Titration using this compound.

Applications in Research and Drug Development

Given its predicted pKa, this compound may be a suitable indicator for the following applications:

-

Titration of Weak Organic Acids: Many active pharmaceutical ingredients (APIs) are weak organic acids. This indicator could potentially be used in the quality control and assay of such compounds.

-

Determination of Carboxylic Acid Content: It could be employed in the analysis of formulations to determine the concentration of acidic excipients.

-

Monitoring of Reactions: In synthetic chemistry, it might be used to monitor the progress of reactions that involve the consumption or generation of a weak acid.

Limitations and Further Research

The primary limitation of using this compound as a pH indicator is the lack of comprehensive experimental data to confirm its precise pH transition range and the nature of its color change. The predicted pKa value provides a theoretical basis for its application, but experimental validation is essential for its reliable use in quantitative analysis.

Further research should focus on:

-

Spectrophotometric Determination of pKa: Experimentally determining the pKa value of this compound using spectrophotometry.

-

Characterization of the pH Transition Range and Color Change: Precisely defining the pH range over which the color transition occurs and documenting the colors of the acidic and basic forms.

-

Comparative Studies: Comparing the performance of this compound with other commercially available indicators in the same pH range (e.g., Thymolphthalein, Alizarin Yellow R) for various titrations.

Safety Precautions